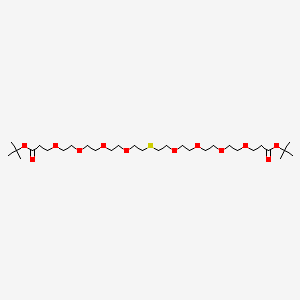
Acid-PEG4-Sulfone-PEG4-Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid-PEG4-Sulfone-PEG4-Acid is a chemical compound characterized by two polyethylene glycol (PEG) chains connected by a sulfone group. This compound is known for its hydrophilic properties, which enhance its solubility in aqueous media. The terminal carboxylic acid groups on either end of the molecule allow for further chemical modifications, making it a versatile linker in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Acid-PEG4-Sulfone-PEG4-Acid typically involves the reaction of PEG chains with a sulfone group. The process requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and purification systems. The process is optimized to achieve high yields and purity, ensuring the compound meets quality standards for research and industrial use.
Análisis De Reacciones Químicas
Types of Reactions: Acid-PEG4-Sulfone-PEG4-Acid can undergo various chemical reactions, including:
Oxidation: The sulfone group can be oxidized under specific conditions.
Reduction: Reduction reactions can be performed to modify the PEG chains.
Substitution: The carboxylic acid groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used for amide bond formation.
Major Products Formed:
Oxidation: Sulfone derivatives with higher oxidation states.
Reduction: Reduced PEG chains.
Substitution: Amide-linked products with various functional groups.
Aplicaciones Científicas De Investigación
Acid-PEG4-Sulfone-PEG4-Acid is widely used in scientific research due to its unique properties:
Chemistry: It serves as a linker in the synthesis of complex molecules, facilitating the connection of different chemical entities.
Biology: The compound is used in protein conjugation, where it links proteins to other molecules or surfaces.
Medicine: It is employed in drug delivery systems, enhancing the solubility and stability of therapeutic agents.
Industry: this compound is utilized in the production of polymers and other materials requiring hydrophilic properties.
Mecanismo De Acción
The mechanism by which Acid-PEG4-Sulfone-PEG4-Acid exerts its effects involves its ability to form stable amide bonds with primary amines. The sulfone group can conjugate with thiol groups of proteins, facilitating the attachment of various molecules. The hydrophilic PEG spacer increases the solubility of the compound, enhancing its interaction with biological systems.
Molecular Targets and Pathways:
Protein Conjugation: The compound targets thiol groups on proteins, forming stable linkages.
Drug Delivery: It interacts with drug molecules, improving their solubility and delivery to target sites.
Comparación Con Compuestos Similares
Sulfone-Bis-PEG4-Acid: Used as a linker in PROTACs (Proteolysis Targeting Chimeras) for selective protein degradation.
Other PEG-based Linkers: Various PEG linkers used in drug delivery and protein conjugation.
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethylsulfonyl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O14S/c23-21(24)1-3-29-5-7-31-9-11-33-13-15-35-17-19-37(27,28)20-18-36-16-14-34-12-10-32-8-6-30-4-2-22(25)26/h1-20H2,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABOCNYQXCVGJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCS(=O)(=O)CCOCCOCCOCCOCCC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














